2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with a molecular formula of C16H15N3. It is known for its diverse biological activities and is used as a building block in the synthesis of various pharmacologically active compounds .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,3,4-tetrahydroquinoline have been found to inhibit the complex formation of cdk5/p25, which leads to hyperphosphorylation of tau . This suggests that 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile might have similar targets.
Mode of Action
It’s synthesized by treating cyclohexanone with 2–benzylidenemalononitrile in the presence of ammonium acetate . The compound’s interaction with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have been found to inhibit the enzymatic action of cyp2e1, which initiates the metabolism of ccl4 within the liver .
Result of Action
Derivatives of 4-phenyltetrahydroquinoline have demonstrated hepatoprotective properties in ccl4-induced liver damage and fibrosis in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . The reaction typically involves heating the mixture under reflux conditions for several hours. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Amino-4-phenylquinoline-3-carbonitrile
- 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Uniqueness
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tetrahydroquinoline core and the presence of both amino and carbonitrile groups make it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7H,4-5,8-9H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPIIGFJUIBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353807 | |
Record name | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-37-7 | |
Record name | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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